3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine
Overview
Description
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H7ClIN3 and a molecular weight of 283.50 . It is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms, substituted with a chlorine atom, an iodine atom, and a dimethylamine group .Scientific Research Applications
Metal Ion Induced Disintegration of a Pyrazole-Containing Ligand
This study explores the disintegration of a pyrazole-containing ligand when reacted with zinc dichloride, resulting in unique bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion compounds. These findings offer insights into the potential applications of pyrazole derivatives in metal coordination chemistry and their structural properties (Driessen, Paap, & Reedijk, 2010).
Synthesis of 3-Halo-7-azaindoles via Electrophilic Cyclization
The synthesis of biologically useful 7-azaindoles, including 3-iodo-7-azaindoles, is achieved through electrophilic cyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines with molecular iodine. This research presents an efficient and environmentally benign approach to synthesize these compounds, highlighting the versatility of pyrazin-2-amine derivatives in organic synthesis (Philips, Cunningham, Naran, & Kesharwani, 2019).
Complexes with N-scorpionate-type and Other N-donor Ligands
This paper reports on the synthesis and structural analysis of cationic–anionic complexes derived from pyrazole derivative and zerovalent cobalt. The study includes physicochemical and cytotoxicity studies, demonstrating the potential of pyrazole derivatives in forming complexes with significant biological activities (Adach, Daszkiewicz, & Tyszka-Czochara, 2016).
Modes of Action of Pyridazinone Herbicides
This research investigates the inhibitory effects of various pyridazinone compounds, including those with pyrazin-2-amine derivatives, on the Hill reaction and photosynthesis in plants. The study provides valuable insights into the herbicidal action mechanisms of these compounds, useful in the development of more effective and targeted agrochemicals (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Synthesis and Structural Analysis of Pd(II) and Pt(II) Complexes
This paper covers the synthesis and characterization of mononuclear Pd(II) and Pt(II) complexes using 3,5-dimethylpyrazolic derived ligands. The findings expand the understanding of metal-ligand interactions, particularly in transition metal chemistry, and their potential applications in catalysis and materials science (Pons et al., 2010).
Mechanism of Action
- In transmetalation, formally nucleophilic organic groups (such as boron-containing reagents) transfer from boron to palladium, resulting in the formation of C–C bonds .
Mode of Action
- is a key process in the Suzuki–Miyaura (SM) coupling reaction, which is relevant to our compound. SM coupling joins chemically differentiated fragments using a palladium catalyst.
For additional context, the compound 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS No. 1704064-42-5) is a heterocyclic building block used in chemical synthesis . If you have any more questions or need further clarification, feel free to ask! 😊
Properties
IUPAC Name |
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClIN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICSYMLOJUGRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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